1-[(Methylsulfanyl)methoxy]octane
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Overview
Description
1-[(Methylsulfanyl)methoxy]octane is an organic compound with the molecular formula C10H22OS It is characterized by the presence of a methylsulfanyl group and a methoxy group attached to an octane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Methylsulfanyl)methoxy]octane can be synthesized through several methodsThe reaction typically occurs under reflux conditions with an appropriate solvent such as methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(Methylsulfanyl)methoxy]octane undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the methylsulfanyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the methylsulfanyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(Methylsulfanyl)methoxy]octane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving sulfur-containing compounds and their biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Methylsulfanyl)methoxy]octane involves its interaction with various molecular targets. The methylsulfanyl group can participate in redox reactions, while the methoxy group can undergo nucleophilic substitution. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications .
Comparison with Similar Compounds
1-Methoxyoctane: Similar structure but lacks the methylsulfanyl group.
Octyl methyl sulfide: Contains the methylsulfanyl group but lacks the methoxy group.
Uniqueness: 1-[(Methylsulfanyl)methoxy]octane is unique due to the presence of both the methylsulfanyl and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1-(methylsulfanylmethoxy)octane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22OS/c1-3-4-5-6-7-8-9-11-10-12-2/h3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWGXHHDLUFHOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCSC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502059 |
Source
|
Record name | 1-[(Methylsulfanyl)methoxy]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72323-35-4 |
Source
|
Record name | 1-[(Methylsulfanyl)methoxy]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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